Cas no 57344-86-2 ((S)-3-Phenylcyclohexanone)

(S)-3-Phenylcyclohexanone is a chiral cyclic ketone featuring a phenyl substituent at the 3-position of the cyclohexanone ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound's rigid cyclohexanone scaffold enhances structural control in synthetic applications, while the phenyl group provides opportunities for further functionalization. Its high enantiopurity ensures consistent performance in chiral resolution and catalytic processes. (S)-3-Phenylcyclohexanone is commonly employed in the synthesis of bioactive molecules, where its defined stereochemistry is critical for achieving desired activity. The compound is typically supplied with high chemical and optical purity, meeting rigorous research and industrial standards.
(S)-3-Phenylcyclohexanone structure
(S)-3-Phenylcyclohexanone structure
Product Name:(S)-3-Phenylcyclohexanone
CAS No:57344-86-2
MF:C12H14O
MW:174.238963603973
MDL:MFCD08276411
CID:1040326
PubChem ID:11116555
Update Time:2025-10-31

(S)-3-Phenylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Phenylcyclohexanone
    • (3S)-3-phenylcyclohexan-1-one
    • Cyclohexanone, 3-phenyl-, (3S)-
    • CJAUDSQXFVZPTO-NSHDSACASA-N
    • (S)-3-PHENYL-CYCLOHEXANONE
    • 8429AB
    • 8428AB
    • FCH1122929
    • AX8236689
    • P1500
    • MFCD08276411
    • SCHEMBL714527
    • AS-58532
    • (S)-3-phenylcyclohexan-1-one
    • PD163265
    • AKOS015840423
    • A869710
    • EX-A7802G
    • 57344-86-2
    • T72643
    • CS-0341759
    • DTXSID70455740
    • MDL: MFCD08276411
    • Inchi: 1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1
    • InChI Key: CJAUDSQXFVZPTO-NSHDSACASA-N
    • SMILES: O=C1CCC[C@H](C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 174.10400
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Refractive Index: -20 ° (C=1, CHCl3)
  • PSA: 17.07000
  • LogP: 2.91330
  • Solubility: Not determined

(S)-3-Phenylcyclohexanone Pricemore >>

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(S)-3-Phenylcyclohexanone Suppliers

Amadis Chemical Company Limited
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(CAS:57344-86-2)(S)-3-Phenylcyclohexanone
Order Number:A869710
Stock Status:in Stock
Quantity:50mg/100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:19
Price ($):170.0/254.0/383.0/953.0
Email:sales@amadischem.com

Additional information on (S)-3-Phenylcyclohexanone

Chemical Profile of (S)-3-Phenylcyclohexanone (CAS No. 57344-86-2)

(S)-3-Phenylcyclohexanone, with the chemical identifier CAS No. 57344-86-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This chiral ketone is characterized by its unique structural motif, featuring a cyclohexane ring substituted with a phenyl group and a ketone functional group at the third position. The (S)-configuration denotes the stereochemical arrangement of the substituents around the chiral center, which is crucial for its biological activity and potential applications in drug development.

The compound’s molecular structure, consisting of a rigid cyclohexane backbone and an aromatic phenyl ring, contributes to its stability and reactivity. This makes (S)-3-Phenylcyclohexanone a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its stereochemistry is particularly noteworthy, as enantiomers can exhibit vastly different pharmacological properties. The (S)-isomer, in particular, has garnered attention for its role in developing biologically active agents.

Recent research has highlighted the utility of (S)-3-Phenylcyclohexanone in the synthesis of pharmacologically relevant molecules. For instance, studies have demonstrated its use as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound’s ability to serve as a chiral building block allows for the efficient construction of enantiomerically pure compounds, which are often required for optimal drug efficacy and minimal side effects.

In addition to its pharmaceutical applications, (S)-3-Phenylcyclohexanone has been explored in materials science and catalysis. Its unique structural features make it a candidate for designing novel ligands and catalysts that can enhance reaction efficiencies in organic synthesis. The compound’s stability under various conditions also makes it suitable for industrial-scale processes, where robust intermediates are essential.

The stereochemistry of (S)-3-Phenylcyclohexanone has been a focus of computational studies aimed at understanding its reactivity and interaction with biological targets. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into how this compound might bind to enzymes or receptors in biological systems. These studies are crucial for rational drug design, where understanding the molecular interactions at a detailed level can lead to the development of more effective therapeutics.

Another area of interest is the biocatalytic transformation of (S)-3-Phenylcyclohexanone into more complex derivatives. Enzymes such as ketoreductases and cytochrome P450 enzymes have been employed to modify this compound, leading to novel scaffolds with potential biological activity. Such biocatalytic approaches align with the growing trend toward green chemistry, where sustainable methods are preferred over traditional synthetic routes.

The synthesis of (S)-3-Phenylcyclohexanone itself presents interesting challenges due to its chiral nature. Traditional methods often rely on chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent advances in asymmetric synthesis have opened up new possibilities for more efficient and scalable production methods. These innovations not only improve yield but also reduce waste, making the process more environmentally friendly.

In summary, (S)-3-Phenylcyclohexanone (CAS No. 57344-86-2) is a versatile compound with significant applications in pharmaceuticals, materials science, and catalysis. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new ways to utilize this compound, underscoring its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:57344-86-2)(S)-3-Phenylcyclohexanone
A869710
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):170.0/254.0/383.0/953.0
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